molecular formula C17H11F4NO B2481649 4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline CAS No. 329700-98-3

4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline

Cat. No. B2481649
CAS RN: 329700-98-3
M. Wt: 321.275
InChI Key: GOZBNUAOZZEJID-UHFFFAOYSA-N
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Description

The compound “4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline” is a quinoline derivative. Quinoline compounds are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of quinoline derivatives is often achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Another method involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .


Molecular Structure Analysis

The molecular structure of “4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives often involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline” are largely determined by its molecular structure. The presence of fluorine atoms and a pyridine ring in the structure can influence properties such as polarity, solubility, and reactivity .

Safety and Hazards

The safety and hazards associated with “4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline” would depend on factors such as its physical and chemical properties, how it is handled and stored, and the extent of exposure. It’s always recommended to refer to the Safety Data Sheet (SDS) for specific safety and hazard information .

Future Directions

The future directions in the research and development of “4-[(4-Fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline” and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and materials science. This could include investigating their biological activities, developing new synthetic methods, and studying their mechanisms of action .

properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-7-(trifluoromethyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4NO/c18-13-4-1-11(2-5-13)10-23-16-7-8-22-15-9-12(17(19,20)21)3-6-14(15)16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBNUAOZZEJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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